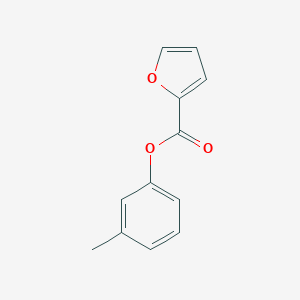

3-methylphenyl 2-furoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methylphenyl 2-furoate is an organic compound with the molecular formula C₁₂H₁₀O₃. It consists of a furan ring attached to a carboxylic acid esterified with a 3-methylphenyl group. This compound is part of the furan family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-furoic acid, 3-methylphenyl ester typically involves the esterification of 2-furoic acid with 3-methylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of 2-furoic acid, 3-methylphenyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Hydrolysis

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, enabling water to attack the carbonyl carbon. The tetrahedral intermediate collapses to release 2-furoic acid and 3-methylphenol.

-

Basic Hydrolysis (Saponification) : Hydroxide ion deprotonates the ester, forming a carboxylate anion and 3-methylphenol.

Transesterification

In methanol or ethanol, 3-methylphenyl 2-furoate undergoes alcohol exchange catalyzed by acids or bases. For example:

C11H10O3+ROHH+R O CO C4H3O+3 methylphenol

This reaction is critical for modifying ester side chains in polymer synthesis.

Electrophilic Aromatic Substitution

The furan ring’s electron-rich nature enables Friedel-Crafts alkylation/acylation at the α-position. For example, reaction with acetyl chloride/AlCl₃ yields 5-acetyl derivatives.

Diels-Alder Reactions

As a dienophile, the furan ring can participate in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene), forming bicyclic adducts. This is exploited in synthesizing complex natural product scaffolds .

Catalytic Transformations

Homogeneous palladium catalysts promote oxidative coupling of methyl 2-furoate analogs to form bifuran dicarboxylates . While not directly studied for this compound, similar pathways are plausible:

2C11H10O3Pd O2C22H18O6+H2O

This reaction proceeds via a bimetallic mechanism involving Pd⁰/PdII intermediates .

Stability and Side Reactions

-

Decarboxylation : At elevated temperatures (>150°C), loss of CO₂ may occur, yielding furan derivatives.

-

Ring-Opening : Strong acids or bases can rupture the furan ring, producing diketones or unsaturated acids .

Research Gaps and Recommendations

-

Kinetic Studies : Quantitative data on reaction rates and activation energies are lacking.

-

Catalytic Asymmetric Reactions : Chiral catalysis for enantioselective transformations remains unexplored.

-

Polymer Applications : Potential as a monomer in biodegradable polyesters warrants investigation.

Experimental validation using techniques like GC-MS and NMR is essential to confirm these proposed pathways .

Applications De Recherche Scientifique

3-methylphenyl 2-furoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant activities.

Mécanisme D'action

The mechanism of action of 2-furoic acid, 3-methylphenyl ester involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparaison Avec Des Composés Similaires

2-Furoic acid: A precursor to many furan derivatives, known for its antimicrobial properties.

2-Furfylacrylic acid: Exhibits potent antineoplastic activity.

Vinyl ester of 2-furoic acid: Known for its antineoplastic activity.

Comparison: 3-methylphenyl 2-furoate stands out due to its unique combination of a furan ring and a 3-methylphenyl ester group, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a broader range of applications, particularly in the fields of medicinal chemistry and industrial production .

Propriétés

Numéro CAS |

17357-59-4 |

|---|---|

Formule moléculaire |

C12H10O3 |

Poids moléculaire |

202.21 g/mol |

Nom IUPAC |

(3-methylphenyl) furan-2-carboxylate |

InChI |

InChI=1S/C12H10O3/c1-9-4-2-5-10(8-9)15-12(13)11-6-3-7-14-11/h2-8H,1H3 |

Clé InChI |

WUQNWQWNFJZXEH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC=CO2 |

SMILES canonique |

CC1=CC(=CC=C1)OC(=O)C2=CC=CO2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.